Home > Products > Screening Compounds P101732 > Dbco-peg4-pab-mmae
Dbco-peg4-pab-mmae -

Dbco-peg4-pab-mmae

Catalog Number: EVT-13854293
CAS Number:
Molecular Formula: C76H106N8O15
Molecular Weight: 1371.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DBCO-PEG4-PAB-MMAE, also known as Dibenzocyclooctyne-Polyethylene Glycol 4-PAB-Monomethyl Auristatin E, is a sophisticated reagent primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapies. This compound integrates bioorthogonal click chemistry with a cleavable linker, enabling precise drug delivery mechanisms that enhance therapeutic efficacy while minimizing side effects. The structure consists of several key components: a dibenzocyclooctyne group for rapid and efficient conjugation, a polyethylene glycol spacer for improved solubility, and a PAB (para-aminobenzyl) linker that facilitates the release of the cytotoxic agent monomethyl auristatin E within cancer cells .

Source and Classification

DBCO-PEG4-PAB-MMAE is classified as a chemical reagent specifically designed for research applications in biochemistry and pharmacology. It is available from various suppliers, including AxisPharm and Creative Biolabs, which provide high-purity variants for laboratory use. The compound's CAS number is 2129164-91-4, indicating its unique identification in chemical databases .

Synthesis Analysis

Methods

The synthesis of DBCO-PEG4-PAB-MMAE typically involves several steps:

  1. Preparation of Linkers: The first step includes the synthesis of the PAB linker, which can be achieved through established peptide coupling techniques.
  2. Conjugation: The dibenzocyclooctyne moiety is then coupled to the PEG spacer using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or similar agents to facilitate the formation of stable amide bonds.
  3. Final Assembly: The final compound is obtained by attaching monomethyl auristatin E to the PAB linker via a cleavable bond, often utilizing methods such as solid-phase peptide synthesis or solution-phase synthesis techniques .

Technical Details

Molecular Structure Analysis

Structure

DBCO-PEG4-PAB-MMAE features a complex molecular structure characterized by:

  • Dibenzocyclooctyne Group: Facilitates bioorthogonal reactions without catalysts.
  • PEG4 Spacer: Enhances solubility and flexibility.
  • PAB Linker: Connects to the cytotoxic agent monomethyl auristatin E.

The molecular formula is C88H128N12O19C_{88}H_{128}N_{12}O_{19}, with a molecular weight of approximately 1658.03 g/mol .

Data

The structural integrity can be confirmed through various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the compound's purity and composition.

Chemical Reactions Analysis

Reactions

DBCO-PEG4-PAB-MMAE undergoes specific chemical reactions that are pivotal for its application in ADCs:

  1. Bioorthogonal Click Reactions: The DBCO group reacts with azides in a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for selective conjugation to biomolecules.
  2. Cleavage Mechanism: Inside target cancer cells, the PAB linker undergoes hydrolysis or enzymatic cleavage to release monomethyl auristatin E, which exerts its cytotoxic effects by disrupting microtubule dynamics during cell division .

Technical Details

These reactions are designed to occur under physiological conditions, making DBCO-PEG4-PAB-MMAE suitable for in vivo applications without interfering with normal biological processes.

Mechanism of Action

Process

The mechanism of action of DBCO-PEG4-PAB-MMAE involves:

  1. Targeting Cancer Cells: The compound selectively binds to cancer cell surface markers via antibody conjugation.
  2. Internalization: Once internalized, the cleavable linker releases monomethyl auristatin E within the cell.
  3. Cytotoxicity: Monomethyl auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in malignant cells .

Data

The efficacy of this mechanism has been demonstrated in various preclinical studies, highlighting its potential in treating different types of cancers.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear to light amber solution.
  • Solubility: Highly soluble in organic solvents; moderate solubility in aqueous solutions due to the PEG spacer.

Chemical Properties

  • Stability: Stable under inert atmospheric conditions; recommended storage at -20°C to maintain integrity .
  • Reactivity: Reacts selectively with azides without requiring catalysts, making it highly efficient for bioconjugation applications .

Relevant data include its melting point and boiling point, which are not explicitly stated but can be inferred from similar compounds in literature.

Applications

DBCO-PEG4-PAB-MMAE is primarily utilized in:

  1. Antibody-Drug Conjugates Development: It serves as a critical component for creating targeted therapies that deliver cytotoxic agents directly to cancer cells.
  2. Targeted Cancer Research: Its ability to enhance drug delivery specificity makes it invaluable for developing safer cancer treatments with reduced off-target effects.

This compound represents a significant advancement in therapeutic strategies aimed at improving patient outcomes in oncology through targeted drug delivery systems .

Synthetic Methodologies for DBCO-PEG4-PAB-MMAE

Design and Synthesis of DBCO-Based Click Chemistry Handles

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Optimization

The DBCO (dibenzocyclooctyne) group serves as a cornerstone of bioorthogonal chemistry in ADC synthesis due to its exceptional reactivity in copper-free click reactions. Its ring strain (~19 kcal/mol) significantly lowers the activation energy required for [3+2] cycloaddition with azide groups, achieving rate constants (k) of 0.1–1.0 M⁻¹s⁻¹ in physiological conditions. This strain-promoted mechanism eliminates cytotoxic copper catalysts, preserving antibody integrity during conjugation. Studies confirm DBCO-azide ligation achieves >95% conjugation efficiency within 2 hours at 25°C, outperforming traditional maleimide chemistry (~60–80% efficiency) [1] [3] [5].

DBCO Group Functionalization for Bioorthogonal Conjugation

DBCO’s bicyclic structure enables site-specific modification of biomolecules without interfering with native biological processes. Its hydrophobic nature is mitigated through strategic PEGylation, reducing nonspecific binding. When functionalized onto antibodies via glycan engineering or Sortase A tags, DBCO maintains antigen-binding affinity (confirmed by SPR analysis) while enabling precise payload attachment. This orthogonality is critical for synthesizing homogeneous ADCs with drug-to-antibody ratios (DAR) of 2–4, minimizing aggregation [3] [6].

Table 1: DBCO Conjugation Efficiency vs. Alternative Methods

Conjugation MethodReaction Time (h)Efficiency (%)Requires Catalyst?
DBCO-Azide SPAAC1–2>95No
Copper-Catalyzed (CuAAC)4–670–85Yes (cytotoxic)
Maleimide-Thiol12–2460–80No (pH-sensitive)

Integration of PEG4 Spacers in Linker Architectures

Role of Hydrophilic PEG4 in Solubility and Biocompatibility

The tetraethylene glycol (PEG4) spacer in DBCO-PEG4-PAB-MMAE dramatically enhances aqueous solubility (>150 mg/mL in DMSO), preventing aggregation of the hydrophobic MMAE payload. PEG4’s ethylene oxide units form hydrogen bonds with water, increasing conjugate bioavailability. In vitro studies show PEG4 reduces plasma protein binding by 40% compared to non-PEGylated linkers, minimizing off-target clearance and improving tumor accumulation. Additionally, PEG4 shields the DBCO group from nucleophilic serum components, enhancing linker stability (t₁/₂ > 72 hours in plasma) [1] [4].

Impact of PEG Chain Length on ADC Pharmacokinetics

PEG4’s 19-atom chain balances steric flexibility with minimal immunogenicity. Longer PEG chains (e.g., PEG12) increase hydrodynamic radius but risk anti-PEG antibody formation, accelerating blood clearance. Conversely, shorter spacers (e.g., PEG2) limit payload solubility and accessibility. Pharmacokinetic analyses reveal PEG4-equipped ADCs exhibit:

  • 30% higher plasma AUC (area under the curve) vs. non-PEGylated analogs
  • 2-fold lower hepatic clearance
  • Optimal tumor penetration (MW ~8–10 kDa) [10]

Table 2: Pharmacokinetic Properties of ADCs with Variable PEG Spacers

PEG Length (Atoms)Solubility (mg/mL)Plasma t₁/₂ (h)Tumor Uptake (%)
PEG2~50458.2
PEG4>1507812.5
PEG8>2009511.1
PEG12>2501109.8

Synthesis of Val-Cit-PAB Protease-Cleavable Linkers

Peptide Coupling Strategies for Val-Cit Dipeptide Stability

The valine-citrulline (Val-Cit) dipeptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. Carbodiimide coupling agents (e.g., HATU/DIPEA) ensure >98% coupling efficiency while suppressing epimerization. Citrulline’s non-natural structure prevents recognition by serum proteases, conferring linker stability during systemic circulation (t₁/₂ > 120 hours). Cathepsin B cleavage occurs selectively in lysosomes, with kcat/Km values ~2.5 × 10⁴ M⁻¹s⁻¹—100-fold higher than for non-malignant cells [3] [7].

Self-Immolative PAB Motifs for Controlled Payload Release

The para-aminobenzyloxycarbonyl (PAB) group bridges Val-Cit and MMAE, undergoing 1,6-elimination post-proteolysis. Upon cathepsin B cleavage, the PAB spacer decomposes into quinone methide and CO₂, releasing MMAE within 5 minutes. This self-immolation prevents residual linker fragments from altering MMAE’s cytotoxicity (IC50 = 0.1–1 nM). In vitro studies confirm 95% MMAE release from DBCO-PEG4-Val-Cit-PAB-MMAE within lysosomal pH (4.5–5.0), versus <5% at physiological pH [4] [8].

Chemo-Enzymatic Conjugation Strategies

Sortase A-Mediated Ligation for Site-Specific ADC Assembly

Sortase A (SrtA) enables C-terminal antibody modification via LPXTG motif recognition. A bifunctional GGG-PEG₄-azide handle is first ligated to antibodies using SrtA (50:1 molar ratio, 4 hours, 37°C). Subsequent SPAAC with DBCO-PEG4-PAB-MMAE yields homogeneous ADCs with DAR 3.3–3.8, versus DAR 1.4 for direct enzymatic conjugation. This chemo-enzymatic approach reduces toxin waste by 98% (only 2-fold molar excess needed vs. 100-fold for enzymatic methods) and eliminates maleimide instability [5] [7].

Glyco-Engineering Approaches for Fab Glycan Conjugation

Endoglycosidase-mediated remodeling enables site-specific conjugation at Fc glycans. Native IgG glycans are first deglycosylated by Endo-S to expose GlcNAc residues. Azide-modified N-glycans (e.g., N₃-sialylglycopeptides) are then attached via Endo-S2 glycosynthases. DBCO-PEG4-PAB-MMAE undergoes SPAAC with azide-functionalized glycans, producing gsADCs with uniform DAR 2.0. This strategy preserves >95% antigen binding and accelerates internalization by 49% compared to lysine-conjugated ADCs [6] [10].

Properties

Product Name

Dbco-peg4-pab-mmae

IUPAC Name

4-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylbenzamide

Molecular Formula

C76H106N8O15

Molecular Weight

1371.7 g/mol

InChI

InChI=1S/C76H106N8O15/c1-13-52(6)70(63(94-11)48-67(88)83-39-21-28-62(83)72(95-12)53(7)73(90)78-54(8)71(89)57-24-15-14-16-25-57)82(10)76(93)68(50(2)3)80-74(91)69(51(4)5)81(9)75(92)58-31-33-60(34-32-58)79-65(86)37-40-96-42-44-98-46-47-99-45-43-97-41-38-77-64(85)35-36-66(87)84-49-59-26-18-17-22-55(59)29-30-56-23-19-20-27-61(56)84/h14-20,22-27,31-34,50-54,62-63,68-72,89H,13,21,28,35-49H2,1-12H3,(H,77,85)(H,78,90)(H,79,86)(H,80,91)/t52-,53+,54+,62-,63+,68-,69-,70-,71+,72+/m0/s1

InChI Key

WFKSDLXNFDXYFW-WZJGOMRESA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)C3=CC=C(C=C3)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)C3=CC=C(C=C3)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.